N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a difluorobenzamide group, making it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The compound, also known as N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also essential for cell division, making it a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathway related to cell division. By targeting tubulin and disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, an essential component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately, cell death .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, it has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These effects make it a potential candidate for development as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Formation of the Difluorobenzamide Group: The difluorobenzamide moiety is typically introduced via an amidation reaction, where a difluorobenzoic acid derivative reacts with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-efficiency and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an anticancer agent. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl)methyl)-2,6-difluorobenzamide
- **N-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-difluorobenzamide
- **N-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-dichlorobenzamide
Uniqueness
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and isoxazole rings, along with the difluorobenzamide group, makes it particularly effective in binding to and inhibiting biological targets involved in disease processes.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, contributing to its biological properties. The molecular formula is C16H15F2N2O3, and its molecular weight is approximately 328.30 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H15F2N2O3 |
Molecular Weight | 328.30 g/mol |
CAS Number | 1236270-17-9 |
Target Interaction
The primary mechanism of action for this compound involves interactions with microtubules and their constituent protein tubulin . The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to significant effects on cell division and growth inhibition in cancer cells.
Cell Cycle Effects
Research indicates that this compound causes cell cycle arrest at the S phase , disrupting normal cellular proliferation. This effect has been observed in various human cancer cell lines, suggesting its potential as an anti-cancer agent.
Antitumor Efficacy
The compound has demonstrated potent growth inhibition against several cancer cell lines. For instance:
- Cell Lines Tested : Various human cancer cell lines including breast, lung, and colon cancer cells.
- Inhibition Rates : IC50 values (the concentration required to inhibit 50% of cell growth) vary significantly depending on the cell type but generally indicate strong efficacy.
Case Studies
- Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.
- Study on Lung Cancer Cells : Similar studies indicated that the compound reduced the viability of A549 lung cancer cells with an IC50 value around 8 µM.
These findings suggest that the compound could be further developed into a therapeutic agent for treating various cancers.
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
Recent evaluations revealed:
Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 0.25 - 1 µg/mL |
Staphylococcus aureus | <10 µg/mL |
These results suggest that the compound acts as an effective inhibitor of bacterial growth, making it a candidate for further investigation in antimicrobial therapies .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHNKIYCRVLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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